1-Bromo-3-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-methoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6BrF3O. It has a molecular weight of 255.03 . It is also known by other names such as m-(Trifluoromethyl)bromobenzene, m-(Trifluoromethyl)phenyl bromide, m-Bromo(trifluoromethyl)benzene, among others .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them.Scientific Research Applications
Supramolecular Chemistry
Supramolecular chemistry has explored the use of benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), due to their simple structure and self-assembly behavior, enabling applications in nanotechnology, polymer processing, and biomedical fields. BTAs, by virtue of their threefold H-bonding and multivalent nature, form nanometer-sized rod-like structures and exhibit potential in drug delivery systems and as scaffolding for tissue engineering (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry
In medicinal chemistry, heterocyclic compounds bearing the triazine scaffold have been highlighted for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The structural modification of benzene rings to include triazine units has led to significant pharmacological interest, underlining the importance of benzene derivatives in drug development (Verma, Sinha, & Bansal, 2019).
Environmental Studies
Research on novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food has pointed to the urgent need for studies on their occurrence, environmental fate, and toxicity. This includes compounds related to brominated benzene derivatives, emphasizing the environmental impact and regulatory challenges associated with these substances (Zuiderveen, Slootweg, & de Boer, 2020).
Materials Science
In materials science, quinoline derivatives have been studied as anticorrosive agents due to their ability to form stable chelating complexes with metallic surfaces, showcasing the potential of benzene derivatives in protective coatings and materials engineering. These studies highlight how modifications of the benzene ring can lead to compounds with specific properties beneficial for industrial applications (Verma, Quraishi, & Ebenso, 2020).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-6-4-2-3-5(9)7(6)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCZJLDFAFIEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methoxy-2-(trifluoromethyl)benzene | |
CAS RN |
1214345-25-1 |
Source
|
Record name | 2-Bromo-6-methoxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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